molecular formula C12H14N4O2 B12637217 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine

2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine

Cat. No.: B12637217
M. Wt: 246.27 g/mol
InChI Key: HOYMMMPHGRXZCW-UHFFFAOYSA-N
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Description

2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of these two rings in its structure makes it a compound of interest in various fields of chemistry and biology. Imidazole and pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine typically involves the reaction of 4-tert-butylimidazole with 5-nitropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylimidazol-1-yl)-5-nitropyridine: Similar structure but with a methyl group instead of a tert-butyl group.

    2-(4-Tert-butylimidazol-1-yl)-3-nitropyridine: Similar structure but with the nitro group in a different position.

Uniqueness

2-(4-Tert-butylimidazol-1-yl)-5-nitropyridine is unique due to the presence of both a tert-butyl group and a nitro group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with other molecules.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

2-(4-tert-butylimidazol-1-yl)-5-nitropyridine

InChI

InChI=1S/C12H14N4O2/c1-12(2,3)10-7-15(8-14-10)11-5-4-9(6-13-11)16(17)18/h4-8H,1-3H3

InChI Key

HOYMMMPHGRXZCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN(C=N1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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